molecular formula C25H26N4O4 B250733 N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide

N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B250733
M. Wt: 446.5 g/mol
InChI Key: QUTNBLXSEXLGFB-UHFFFAOYSA-N
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Description

N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps:

    Formation of Benzotriazole Core: The initial step involves the formation of the benzotriazole core. This can be achieved through the cyclization of o-phenylenediamine with nitrous acid.

    Substitution Reactions: The next step involves introducing the 4-ethylphenyl and 6-methyl groups onto the benzotriazole ring through electrophilic aromatic substitution reactions.

    Coupling with Trimethoxybenzamide: Finally, the benzotriazole derivative is coupled with 3,4,5-trimethoxybenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors might be used to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the benzotriazole and benzamide rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a photostabilizer due to its ability to absorb UV radiation, making it useful in the formulation of sunscreens and other protective coatings.

Biology

In biological research, it is investigated for its potential as an inhibitor of certain enzymes, which could have implications in drug development.

Medicine

In medicine, the compound’s ability to interact with biological molecules makes it a candidate for developing new therapeutic agents, particularly in the treatment of diseases where oxidative stress is a factor.

Industry

Industrially, it is used in the production of UV-resistant materials, including plastics and coatings, to enhance their durability and lifespan.

Mechanism of Action

The mechanism by which N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety is known to absorb UV light, preventing the degradation of materials. In biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxyphenyl)-N’-(4-ethylphenyl)-ethylenediamide
  • 2-(4-ethylphenyl)benzoxazole-5-amine
  • N-(4-ethylphenyl)-2-(2-(2-hydroxy-5-methoxybenzylidene)hydrazino)-2-oxoacetamide

Uniqueness

N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to absorb UV light and potential biological activity make it stand out among similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C25H26N4O4

Molecular Weight

446.5 g/mol

IUPAC Name

N-[2-(4-ethylphenyl)-6-methylbenzotriazol-5-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C25H26N4O4/c1-6-16-7-9-18(10-8-16)29-27-20-11-15(2)19(14-21(20)28-29)26-25(30)17-12-22(31-3)24(33-5)23(13-17)32-4/h7-14H,6H2,1-5H3,(H,26,30)

InChI Key

QUTNBLXSEXLGFB-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C

Canonical SMILES

CCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C

Origin of Product

United States

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